molecular formula C20H21N3O6S B3366611 2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid CAS No. 1396966-98-5

2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No. B3366611
CAS RN: 1396966-98-5
M. Wt: 431.5 g/mol
InChI Key: FDSFCRYDMANLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid, also known as AMPI or Compound 21, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of sulfonamide-containing compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In one study, this compound was found to reduce the levels of reactive oxygen species (ROS) in human breast cancer cells, which may contribute to its anti-cancer effects. In another study, this compound was found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.

Advantages and Limitations for Lab Experiments

2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid. One direction is to elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential applications in other scientific research areas, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.

Scientific Research Applications

2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has been extensively studied for its potential applications in various scientific research areas. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, this compound was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[(4-acetamido-3-methoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-12(24)22-17-8-7-14(10-19(17)29-2)30(27,28)23-18(20(25)26)9-13-11-21-16-6-4-3-5-15(13)16/h3-8,10-11,18,21,23H,9H2,1-2H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSFCRYDMANLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
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2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
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2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
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2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 5
2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 6
2-(4-acetamido-3-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid

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